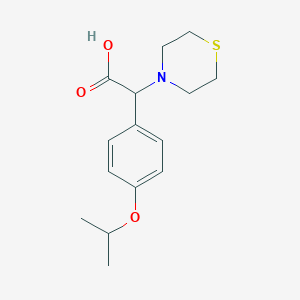
(4-isopropoxyphenyl)(thiomorpholin-4-yl)acetic acid
説明
(4-isopropoxyphenyl)(thiomorpholin-4-yl)acetic acid, also known as ITA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ITA belongs to the class of thiomorpholine-containing compounds, which have been found to exhibit various biological activities.
作用機序
The exact mechanism of action of (4-isopropoxyphenyl)(thiomorpholin-4-yl)acetic acid is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways, such as the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.
実験室実験の利点と制限
(4-isopropoxyphenyl)(thiomorpholin-4-yl)acetic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and has good stability. This compound is also soluble in various solvents, which makes it suitable for use in different experimental systems. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of (4-isopropoxyphenyl)(thiomorpholin-4-yl)acetic acid. One direction is to investigate the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the neuroprotective effects of this compound in animal models of neurodegenerative diseases such as Parkinson's disease. Additionally, the use of this compound as a potential anti-cancer agent warrants further investigation.
科学的研究の応用
(4-isopropoxyphenyl)(thiomorpholin-4-yl)acetic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(4-propan-2-yloxyphenyl)-2-thiomorpholin-4-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11(2)19-13-5-3-12(4-6-13)14(15(17)18)16-7-9-20-10-8-16/h3-6,11,14H,7-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOSNIPTBHHIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(=O)O)N2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4260341.png)
![2-{methyl[(5-phenylisoxazol-3-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4260344.png)
![4-(3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B4260347.png)
![N'-cyclopentyl-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4260356.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B4260372.png)
![1-(4-methyl-1,2,5-oxadiazol-3-yl)-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B4260378.png)
![(5-chloro-2-methoxyphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B4260380.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4260387.png)
![4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-[(1S)-1-phenylethyl]piperidine-1-carboxamide](/img/structure/B4260389.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4260393.png)
![3-{3-[5-(ethylsulfonyl)-2-thienyl]phenyl}-1H-pyrazole](/img/structure/B4260407.png)
![1-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-4-piperidinol](/img/structure/B4260413.png)
![N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine](/img/structure/B4260414.png)
![(3aS*,5S*,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4260420.png)
